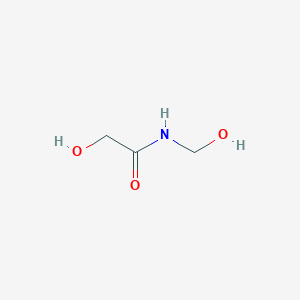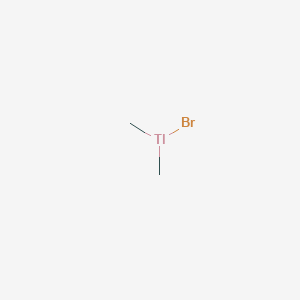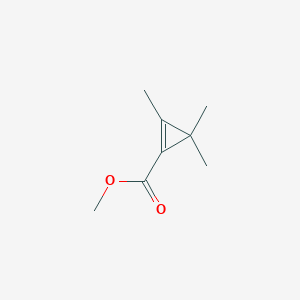
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is an organic compound with the molecular formula C8H12O2. It is characterized by a three-membered cyclopropene ring, which is a highly strained structure, and a carboxylic acid ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3,3-trimethyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The resulting cyclopropene intermediate is then esterified with methanol under acidic conditions to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Similar in having multiple ester groups but lacks the cyclopropene ring.
2-Cyclopentene-1-carboxylic acid, 1,2,3-trimethyl-, ethyl ester: Contains a cyclopentene ring instead of a cyclopropene ring.
Uniqueness
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is unique due to its highly strained cyclopropene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Propriétés
Numéro CAS |
22054-32-6 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 2,3,3-trimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-6(7(9)10-4)8(5,2)3/h1-4H3 |
Clé InChI |
PHLTVWHVSIFRKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
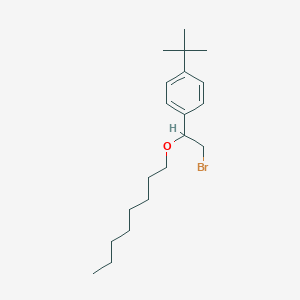
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)
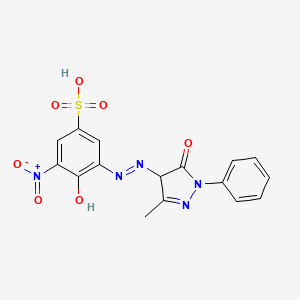
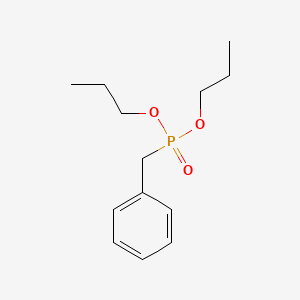

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)



